molecular formula C11H19IN4 B14589519 1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide CAS No. 61373-13-5

1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide

Cat. No.: B14589519
CAS No.: 61373-13-5
M. Wt: 334.20 g/mol
InChI Key: HOLNNBQJGCUNEH-UHFFFAOYSA-N
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Description

1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted imidazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halide salts, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated imidazole derivatives .

Scientific Research Applications

1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triethylimidazole: Similar structure but lacks the fused pyrazine ring.

    2,3-Dihydroimidazo[4,5-b]pyrazine: Similar structure but lacks the ethyl substitutions.

Uniqueness

1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide is unique due to its specific combination of ethyl substitutions and the fused imidazole-pyrazine ring system.

Properties

CAS No.

61373-13-5

Molecular Formula

C11H19IN4

Molecular Weight

334.20 g/mol

IUPAC Name

1,2,3-triethyl-1,2-dihydroimidazo[4,5-b]pyrazin-1-ium;iodide

InChI

InChI=1S/C11H18N4.HI/c1-4-9-14(5-2)10-11(15(9)6-3)13-8-7-12-10;/h7-9H,4-6H2,1-3H3;1H

InChI Key

HOLNNBQJGCUNEH-UHFFFAOYSA-N

Canonical SMILES

CCC1[NH+](C2=NC=CN=C2N1CC)CC.[I-]

Origin of Product

United States

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